molecular formula C15H14O2 B063078 3-(2-Phenylethyl)benzoic acid CAS No. 161373-05-3

3-(2-Phenylethyl)benzoic acid

Cat. No. B063078
M. Wt: 226.27 g/mol
InChI Key: JAHAEINDORLHMF-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)benzoic acid is an organic compound with the molecular formula C15H14O2 . It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenylethyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a phenylethyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

3-(2-Phenylethyl)benzoic acid has a density of 1.2±0.1 g/cm3 and a boiling point of 373.2±21.0 °C at 760 mmHg . The melting point is not available .

Safety And Hazards

When handling 3-(2-Phenylethyl)benzoic acid, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

3-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHAEINDORLHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)benzoic acid

Synthesis routes and methods

Procedure details

75B (660 mg, 2.75 mmol) was suspended in EtOH (2 mL) and aqueous NaOH (1 M, 6 mL) and was heated to 80° C. for thirty minutes. Upon cooling to room temperature, the solution was acidified with HCl (concentrated), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (356 mg, 57%). NMR 1H (ppm, CDCl3): 7.96-7.91 (m, 2H), 7.40-7.36 (m, 2H), 7.30-7.15 (n, 5H), 3.02-2.90 (m, 4H).
Name
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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